Efficacy in Upregulating EAAT2 Protein Expression: EAAT2 Activator 1 vs. LDN-212320
In a primary mouse astrocyte model, EAAT2 activator 1 at a concentration of 10 µM induced a 2.0-fold increase in EAAT2 protein levels after 24 hours . In contrast, the translational activator LDN-212320 (OSU-0212320) achieved a >6-fold increase at a lower concentration range (<5 µM) after the same 24-hour period in a similar primary astrocyte line (PA-EAAT2 cells) . This indicates that while both compounds function as translational activators, LDN-212320 exhibits superior potency and maximal efficacy in this in vitro context.
| Evidence Dimension | EAAT2 Protein Expression (Fold-Increase) |
|---|---|
| Target Compound Data | 2.0-fold increase |
| Comparator Or Baseline | LDN-212320: >6-fold increase |
| Quantified Difference | >3-fold greater maximal efficacy for LDN-212320 |
| Conditions | EAAT2 activator 1: Mouse primary astrocytes, 10 µM, 24 h. LDN-212320: PA-EAAT2 primary astrocytes, <5 µM, 24 h. |
Why This Matters
For researchers where maximal upregulation of EAAT2 protein is the primary endpoint, LDN-212320 is the more efficacious tool compound, whereas EAAT2 activator 1 may serve as a less potent control or for studies requiring a moderate effect.
